molecular formula C12H11BrN2O2S B11031951 4-bromo-N-(5-methylpyridin-2-yl)benzenesulfonamide

4-bromo-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B11031951
M. Wt: 327.20 g/mol
InChI Key: GLGNCWRNFKYAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N-(5-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a methyl group attached to a pyridine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(5-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves the following steps:

    Bromination: The starting material, 5-methyl-2-pyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 4-bromo-5-methyl-2-pyridine.

    Sulfonamide Formation: The brominated pyridine is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(5-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, and alkoxy derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.

    Coupling Reactions: Products include biaryl or heteroaryl derivatives.

Scientific Research Applications

4-BROMO-N-(5-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(5-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2,5-DIMETHYLPYRIDINE: Similar in structure but lacks the sulfonamide moiety.

    4-BROMO-5-METHYLPICOLINONITRILE: Contains a nitrile group instead of the sulfonamide group.

    4-BROMO-3-METHYLPYRIDINE: Similar pyridine structure but different substitution pattern.

Uniqueness

4-BROMO-N-(5-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE is unique due to the presence of both the bromine atom and the benzenesulfonamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

4-bromo-N-(5-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H11BrN2O2S/c1-9-2-7-12(14-8-9)15-18(16,17)11-5-3-10(13)4-6-11/h2-8H,1H3,(H,14,15)

InChI Key

GLGNCWRNFKYAJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.